molecular formula C22H19ClN2O6S B2662509 2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid CAS No. 748145-28-0

2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid

Cat. No.: B2662509
CAS No.: 748145-28-0
M. Wt: 474.91
InChI Key: IGZKYNTVSVRGIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyacetamido moiety may also play a role in binding to biological targets, although detailed pathways and molecular targets are not extensively studied .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[4-(N-methylbenzenesulfonamido)phenoxy]acetamido}benzoic acid: Similar structure but lacks the chlorine atom.

    2-{2-[4-(N-methyl4-bromobenzenesulfonamido)phenoxy]acetamido}benzoic acid: Similar structure but contains a bromine atom instead of chlorine.

    2-{2-[4-(N-methyl4-fluorobenzenesulfonamido)phenoxy]acetamido}benzoic acid: Similar structure but contains a fluorine atom instead of chlorine

Uniqueness

The presence of the chlorine atom in 2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid may confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity .

Properties

IUPAC Name

2-[[2-[4-[(4-chlorophenyl)sulfonyl-methylamino]phenoxy]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O6S/c1-25(32(29,30)18-12-6-15(23)7-13-18)16-8-10-17(11-9-16)31-14-21(26)24-20-5-3-2-4-19(20)22(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKYNTVSVRGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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